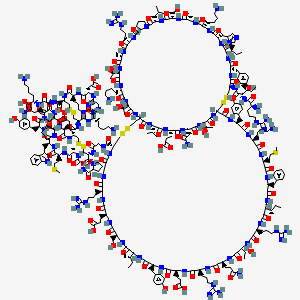![molecular formula C13H14N2O2S B589053 N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 CAS No. 1795139-32-0](/img/new.no-structure.jpg)
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 is a deuterated derivative of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The deuterium labeling (d5) is often employed to facilitate studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione under specific conditions to form the thiazolidinylidene intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide: The non-deuterated version of the compound.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidinylidene structures.
Uniqueness
The primary uniqueness of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 lies in its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling can provide more accurate and reliable data in various research applications.
Properties
CAS No. |
1795139-32-0 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
267.358 |
IUPAC Name |
N-[3-[2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
KSMULDOXJNPNBD-VIQYUKPQSA-N |
SMILES |
CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2 |
Synonyms |
N-(3-Phenacyl-2-thiazolidinylidene)acetamide-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)





